
Butyl 2,4-dichloro-6-methyl-5-nitronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2,4-dichloro-6-methyl-5-nitronicotinate is a chemical compound with the molecular formula C11H12Cl2N2O4. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of butyl, dichloro, methyl, and nitro groups attached to a nicotinate core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,4-dichloro-6-methyl-5-nitronicotinate typically involves the esterification of 2,4-dichloro-6-methyl-5-nitronicotinic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl 2,4-dichloro-6-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted nicotinates with various functional groups.
Applications De Recherche Scientifique
Butyl 2,4-dichloro-6-methyl-5-nitronicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Butyl 2,4-dichloro-6-methyl-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify biomolecules and influence cellular processes.
Comparaison Avec Des Composés Similaires
- Butyl 2,4-dichloro-5-nitronicotinate
- Butyl 2,6-dichloro-5-nitronicotinate
- Butyl 2,4-dichloro-6-methyl-3-nitronicotinate
Comparison: Butyl 2,4-dichloro-6-methyl-5-nitronicotinate is unique due to the presence of both methyl and nitro groups on the nicotinate core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12Cl2N2O4 |
|---|---|
Poids moléculaire |
307.13 g/mol |
Nom IUPAC |
butyl 2,4-dichloro-6-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-3-4-5-19-11(16)7-8(12)9(15(17)18)6(2)14-10(7)13/h3-5H2,1-2H3 |
Clé InChI |
LCZCTJALJJPABC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(C(=C(N=C1Cl)C)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


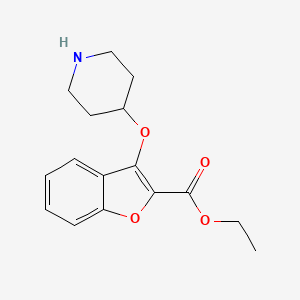
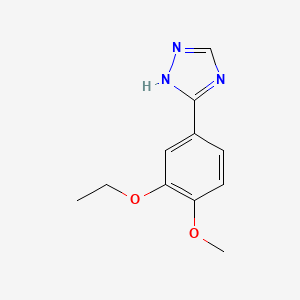


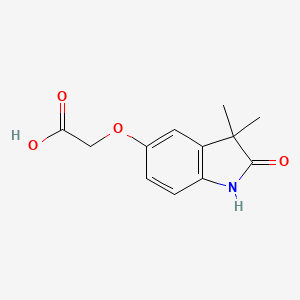
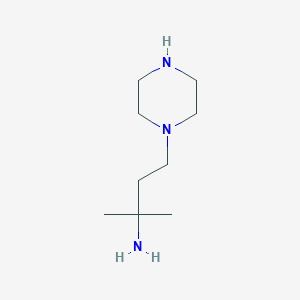




![6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11793824.png)

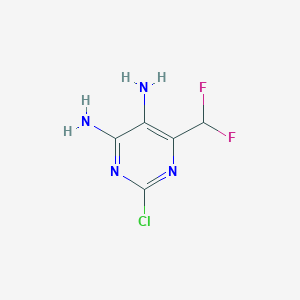
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)
